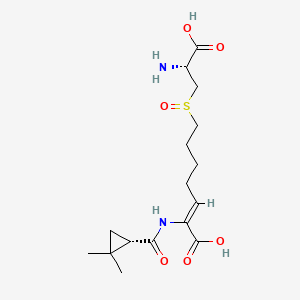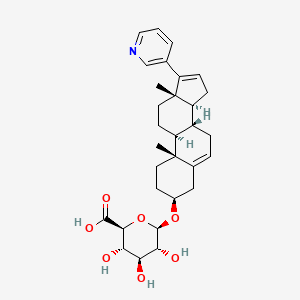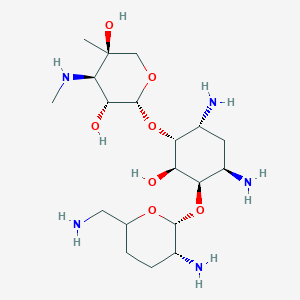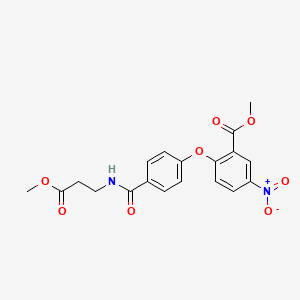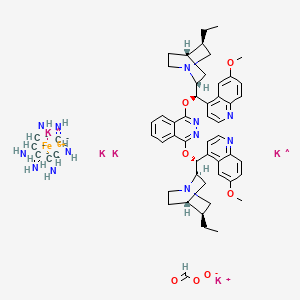![molecular formula C27H34ClN3O B13845913 N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride](/img/structure/B13845913.png)
N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Aromatic Substitution Reactions: These reactions are used to introduce the phenyl groups into the compound.
Amidation Reactions: These reactions form the urea linkage between the aromatic groups.
Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the aromatic rings, potentially leading to the formation of quinones.
Reduction: This reaction can reduce the nitro groups to amines.
Substitution: This reaction can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-N’-[4-(1-methylethyl)phenyl]urea
- 4-(1-Methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]aniline
Uniqueness
N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride stands out due to its unique combination of aromatic and aliphatic components, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H34ClN3O |
|---|---|
Molecular Weight |
452.0 g/mol |
IUPAC Name |
1-[4-[2-(3-phenylpropylamino)ethyl]phenyl]-3-(4-propan-2-ylphenyl)urea;hydrochloride |
InChI |
InChI=1S/C27H33N3O.ClH/c1-21(2)24-12-16-26(17-13-24)30-27(31)29-25-14-10-23(11-15-25)18-20-28-19-6-9-22-7-4-3-5-8-22;/h3-5,7-8,10-17,21,28H,6,9,18-20H2,1-2H3,(H2,29,30,31);1H |
InChI Key |
FTBNPTJHYFVGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CCNCCCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



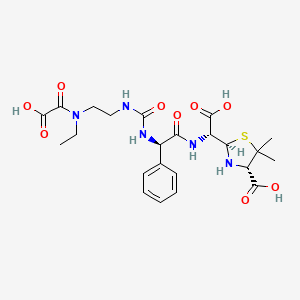
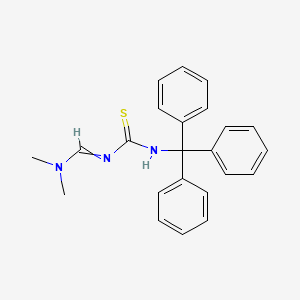

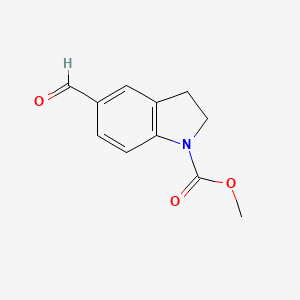
![Tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate](/img/structure/B13845861.png)
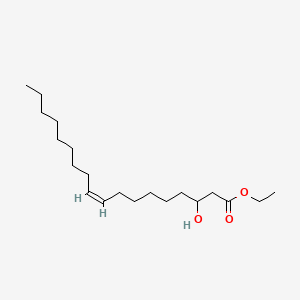
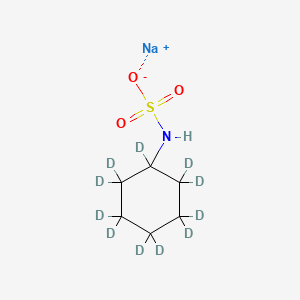
![[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)
